molecular formula C20H18FN3O B12200114 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B12200114
M. Wt: 335.4 g/mol
InChI Key: DFHBXVHPNWRKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a synthetic compound that has garnered attention in scientific research due to its structural similarity to melatonin and its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves the coupling of 5-fluoroindole and 1H-indole derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the indole derivatives . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized under specific conditions to form corresponding oxindoles.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. One notable target is the Notum enzyme, which is involved in the Wnt signaling pathway . By inhibiting the Notum enzyme, this compound can upregulate Wnt signaling, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    Melatonin: Structurally similar due to the presence of the indole moiety.

    N-acetylserotonin: A precursor to melatonin with similar biological activities.

    Indole-3-acetic acid: A plant hormone with an indole structure.

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide is unique due to the presence of the fluorine atom on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C20H18FN3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C20H18FN3O/c21-15-5-6-19-17(10-15)13(11-23-19)7-8-22-20(25)9-14-12-24-18-4-2-1-3-16(14)18/h1-6,10-12,23-24H,7-9H2,(H,22,25)

InChI Key

DFHBXVHPNWRKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.